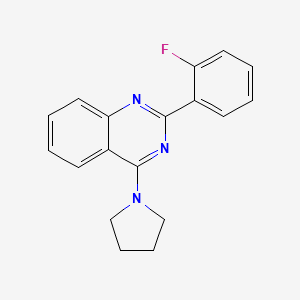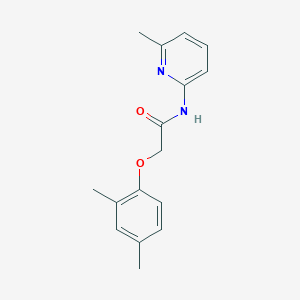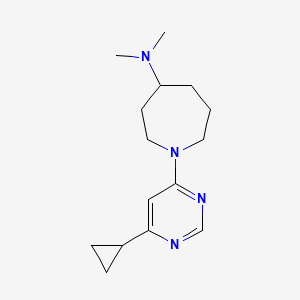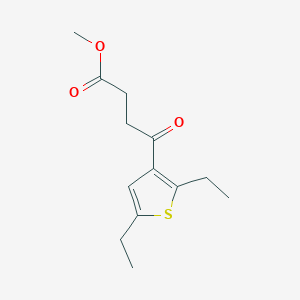
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been shown to have promising anticancer activity, making it a potential candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves the inhibition of the 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline tyrosine kinase. This kinase plays a crucial role in the regulation of cell growth and proliferation. By inhibiting this kinase, 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the angiogenesis process, which is essential for the growth and spread of cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline in lab experiments is its potent and selective inhibition of the 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline tyrosine kinase. This makes it an ideal candidate for studying the role of this kinase in cancer cell growth and proliferation. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline. One potential direction is the development of new combination therapies that include this compound. Another direction is the study of the molecular mechanisms underlying its anticancer activity. Additionally, there is a need for further research on the safety and toxicity of this compound in preclinical studies.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl glyoxylate to form an intermediate compound. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid to produce the final product.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. Additionally, this compound has been shown to have synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURHJCXXRHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)
![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)

![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)